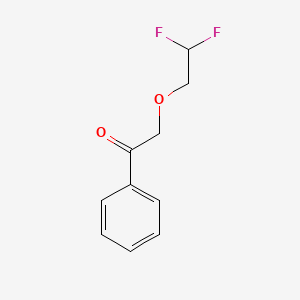![molecular formula C7H6FN3 B12855702 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956323-98-0](/img/structure/B12855702.png)
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with formamidoxime under mild conditions with trifluoroacetic anhydride can yield triazolopyridine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of triazolopyridines through a tandem reaction mechanism .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Microwave-mediated, catalyst-free synthesis has been explored for its eco-friendly and efficient nature, allowing for the production of triazolopyridines in good-to-excellent yields . This method demonstrates broad substrate scope and functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methyl substituents, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines and thiols under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding N-oxides, while reduction reactions can produce reduced triazolopyridine derivatives.
Scientific Research Applications
In medicinal chemistry, triazolopyridines have shown promise as inhibitors of enzymes and receptors, making them potential candidates for the development of new drugs . These compounds have been evaluated for their antiproliferative activities against cancer cell lines and have demonstrated significant inhibitory effects .
In addition to medicinal applications, 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential use in material sciences. The unique structural features of triazolopyridines make them suitable for the development of coordination complexes and supramolecular assemblies .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, triazolopyridines have been shown to inhibit the activity of kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation . The compound can bind to the active sites of these kinases, interfering with their signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives and indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds share structural similarities but differ in their substituents and biological activities. For example, indole-based triazolopyridines have been designed as microtubulin polymerization inhibitors and have shown potent antiproliferative activities .
Similar compounds include:
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
- Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives
- 1,2,4-Triazolo[1,5-a]pyridines
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, selectivity, and biological activities.
Properties
CAS No. |
1956323-98-0 |
|---|---|
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
InChI Key |
RRAUPNXTJZBBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
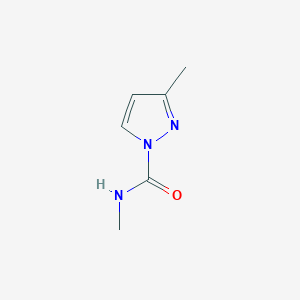

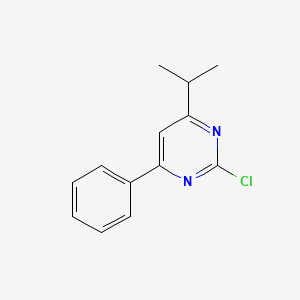
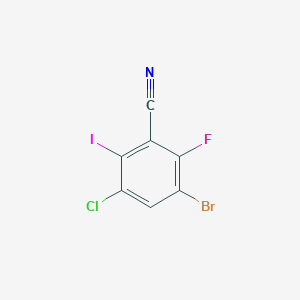
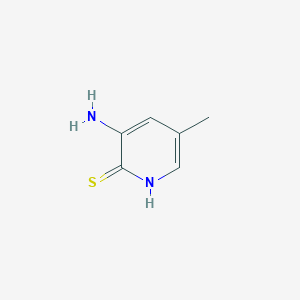
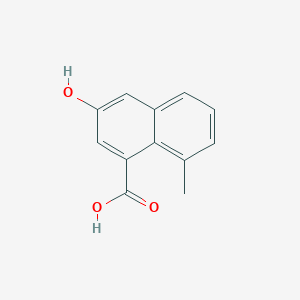
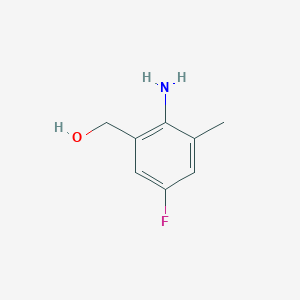
![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
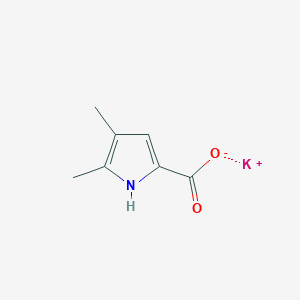
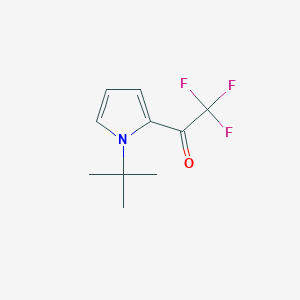
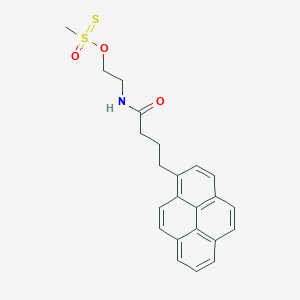
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
